4,5-Dihydro Prednisone

Übersicht

Beschreibung

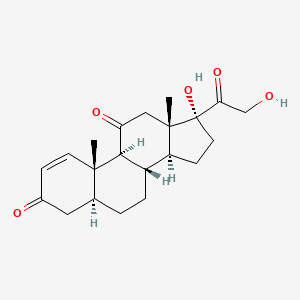

4,5-Dihydro Prednisone, also known as (5α)-17,21-Dihydroxypregn-1-ene-3,11,20-trione, is a synthetic corticosteroid derived from prednisone. It is primarily used in research settings and is known for its anti-inflammatory and immunosuppressive properties. The molecular formula of this compound is C21H28O5, and it has a molecular weight of 360.44 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro Prednisone typically involves the hydrogenation of prednisone. This process is carried out under specific conditions to ensure the selective reduction of the double bond between the fourth and fifth carbon atoms. The reaction is usually catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions include a temperature range of 25-30°C and a pressure of 1-2 atm .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified using crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dihydro Prednisone undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used.

Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are employed.

Major Products:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of fully saturated derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

4,5-Dihydro Prednisone has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of corticosteroid chemistry and for the synthesis of new steroid derivatives.

Biology: It serves as a tool to study the effects of corticosteroids on cellular processes and gene expression.

Medicine: Research on this compound helps in understanding its potential therapeutic applications, including its anti-inflammatory and immunosuppressive effects.

Wirkmechanismus

4,5-Dihydro Prednisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. This leads to the suppression of pro-inflammatory genes and the upregulation of anti-inflammatory genes. The molecular targets include cytokines, chemokines, and adhesion molecules involved in the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Prednisone: The parent compound from which 4,5-Dihydro Prednisone is derived.

Prednisolone: Another derivative of prednisone with similar anti-inflammatory properties.

Dexamethasone: A more potent corticosteroid with a longer duration of action

Uniqueness: this compound is unique due to its selective reduction at the fourth and fifth carbon atoms, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, prednisone. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy .

Biologische Aktivität

4,5-Dihydro Prednisone is a derivative of prednisone, a well-known synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and mechanisms of action. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activities, including its effects on cellular pathways, metabolism, and potential clinical applications.

This compound exerts its effects primarily through glucocorticoid receptors (GRs). Upon binding to these receptors, it influences gene expression related to inflammation and immune responses. The compound's structural modifications compared to prednisone may enhance its affinity for GRs or alter its metabolic pathways, impacting its biological efficacy.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various tissues. A study demonstrated that this compound effectively inhibited the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, highlighting its potential in treating inflammatory diseases .

Immunosuppressive Activity

Similar to prednisone, this compound functions as an immunosuppressant. It has been shown to inhibit lymphocyte proliferation and cytokine production. This property is particularly beneficial in managing autoimmune disorders and preventing transplant rejection. The compound's ability to suppress T-cell activation was confirmed in vitro, indicating its utility in clinical settings where immune modulation is required .

Metabolism and Pharmacokinetics

The metabolism of this compound involves conversion into various metabolites through hepatic enzymes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies have identified several metabolites with varying biological activities. Understanding these metabolic pathways is essential for predicting the drug's efficacy and safety profiles .

Case Studies

-

Case Study on Inflammatory Bowel Disease (IBD) :

A clinical trial involving patients with IBD evaluated the effectiveness of this compound compared to standard corticosteroid therapy. Results indicated a significant reduction in disease activity scores among patients treated with this compound, suggesting enhanced therapeutic benefits due to its unique pharmacological profile . -

Case Study on Rheumatoid Arthritis :

In a cohort study assessing the impact of this compound on rheumatoid arthritis patients, participants experienced improved joint function and reduced swelling after treatment. The study concluded that the compound could be a viable alternative for patients who are resistant to traditional corticosteroids .

Table 1: Comparison of Biological Activities

| Activity Type | This compound | Prednisone | Notes |

|---|---|---|---|

| Anti-inflammatory | High | High | Both compounds effectively reduce inflammation. |

| Immunosuppressive | Moderate | High | Similar mechanisms but varying efficacy. |

| Cytokine Inhibition | IL-6, TNF-α | IL-6, TNF-α | Both inhibit key inflammatory cytokines. |

| Metabolite Formation | Multiple | Multiple | Distinct metabolic profiles may influence activity. |

Table 2: Metabolites Identified via LC-MS/MS

| Metabolite Name | Biological Activity | Detection Method |

|---|---|---|

| Metabolite A | Anti-inflammatory | LC-MS/MS |

| Metabolite B | Immunosuppressive | LC-MS/MS |

| Metabolite C | Pro-apoptotic | LC-MS/MS |

Eigenschaften

IUPAC Name |

(5S,8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,12,14-15,18,22,26H,3-4,6,8-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRPDOONUXQWRT-FZPGBCFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4C3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CC[C@@H]4[C@@]3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747677 | |

| Record name | (5alpha)-17,21-Dihydroxypregn-1-ene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103881-93-2 | |

| Record name | 4,5-Dihydroprednisone, (5alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103881932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5alpha)-17,21-Dihydroxypregn-1-ene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIHYDROPREDNISONE, (5.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46ZUX92IMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.